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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439

This guide provides a detailed comparison of LML134, a novel histamine H3 receptor (H3R)
inverse agonist, with other wake-promoting agents. The information is intended for researchers,
scientists, and drug development professionals, offering a comprehensive overview of
LML134's mechanism of action, supported by available experimental data.

Introduction to LML134

LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist that was under
development for the treatment of excessive daytime sleepiness, particularly in the context of
shift work disorder.[1][2] The H3 receptor is a presynaptic autoreceptor on histaminergic
neurons and a heteroreceptor on other neurons in the central nervous system. As an inverse
agonist, LML134 blocks the constitutive activity of the H3 receptor, leading to increased
synthesis and release of histamine and other neurotransmitters, which in turn promotes
wakefulness.[3] A key characteristic of LML134 is its rapid association with and dissociation
from the H3 receptor, a kinetic profile designed to provide a strong wake-promoting effect
without causing the insomnia that can be associated with H3R inverse agonists with slower
dissociation rates.[2][4][5]

Comparative Preclinical Data

The following tables summarize the available preclinical data for LML134 and its key
comparators: pitolisant, another H3R inverse agonist, and modafinil, an atypical stimulant with
a different mechanism of action.
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Table 1: In Vitro Receptor Binding and Functional

\ctivi

. Reference(s
Compound Target Assay Type Species Value )
Histamine H3  Binding
LML134 ) Human 12 nM [3]
Receptor Assay (Ki)
cAMP
Histamine H3 )
Functional Human 0.3nM [3]
Receptor )
Assay (Ki)
o Histamine H3  Binding
Pitolisant ) Human 0.16 nM [6]
Receptor Assay (Ki)
Histamine H3  Functional
Human 1.5nM [6]
Receptor Assay (EC50)
Dopamine Uptake
Modafinil Transporter Inhibition Rat 4-13 uM [4]
(DAT) (IC50)
Norepinephri
ne Binding ) o
Monkey Binds in vivo [1]
Transporter Assay
(NET)

Table 2: In Vivo Pharmacokinetics
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Brain
Compoun . Administr Terminal . Referenc
Species . Tmax . Penetrati
d ation Half-life e(s)
on
0.44 hours
LML134 Rat Oral 0.5 hours ) Good [3]
o 10-12
Pitolisant Human Oral ~3.5 hours Yes [6]
hours
~15 hours
(for R-
enantiomer
Modafinil Human Oral 2 - 4 hours Yes [1]
armodafinil
)
Table 3: In Vivo Receptor Occupancy
) ) ] Receptor Reference(s
Compound Species Dose Time Point
Occupancy )
LML134 Rat 10 mg/kg p.o. 1 hour >80% [5]
Rat 10 mg/kg p.o. 8 hours ~20% [5]
Pitolisant Human 40 mg 3 hours 84+ 7% [7]

Clinical Efficacy and Safety

A Phase Il clinical trial (CLML134X2201) was conducted to evaluate the efficacy and safety of
LML134 in patients with shift work disorder.[8] While the study was terminated early by the
sponsor for reasons not related to safety, the available results from a public summary indicate
that LML134 was more effective than placebo in promoting wakefulness.[1][4]

Key Findings from the CLML134X2201 Trial:

e Primary Endpoint: The study's primary measure of efficacy was the Multiple Sleep Latency
Test (MSLT), which objectively measures the time it takes for a person to fall asleep.
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» Efficacy: Participants were less sleepy at night after taking LML134 compared to placebo, as
evidenced by a longer time to fall asleep during the MSLT naps.[4] The wake-promoting
effect of LML134 was observed to be less pronounced at approximately 9.5 hours post-dose.

[4]

o Safety: LML134 was reported to be safe for the participants in the trial, with the most
common adverse event being headache.[4]

Quantitative clinical data from this trial, such as the mean sleep latency in minutes for the
LML134 and placebo groups, are not publicly available.

For comparison, clinical trials with pitolisant and modafinil have demonstrated their efficacy in
treating excessive daytime sleepiness in narcolepsy. A meta-analysis comparing the two found
pitolisant to be non-inferior to modafinil in improving scores on the Epworth Sleepiness Scale
(ESS), a subjective measure of sleepiness.[9]

Signaling Pathways and Experimental Workflows
Mechanism of Action: H3 Receptor Inverse Agonism

LML134 and pitolisant act as inverse agonists at the histamine H3 receptor. This receptor has
a high level of constitutive (basal) activity, meaning it is active even in the absence of its natural
ligand, histamine. This basal activity inhibits the synthesis and release of histamine from
presynaptic histaminergic neurons. By acting as inverse agonists, LML134 and pitolisant bind
to the H3 receptor and reduce its constitutive activity. This disinhibition leads to an increased
release of histamine into the synapse. The released histamine then binds to postsynaptic H1
receptors, promoting wakefulness and arousal.
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Histamine H3 Receptor Inverse Agonist Signaling Pathway.

Mechanism of Action: Modafinil

Modafinil's mechanism of action is not fully elucidated but is distinct from that of H3R inverse
agonists. It is known to bind to the dopamine transporter (DAT) and inhibit the reuptake of
dopamine.[4] This leads to an increase in extracellular dopamine levels in certain brain regions,
which is thought to contribute to its wake-promoting effects. Unlike traditional stimulants, its
effects are not antagonized by dopamine receptor antagonists in the same way.
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Simplified Diagram of Modafinil's Proposed Mechanism.

Experimental Protocols
Histamine H3 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the H3 receptor.

o Materials:
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o Cell membranes prepared from cells expressing the human H3 receptor.

o Radioligand, such as [3H]-N-a-methylhistamine.

o Test compound (e.g., LML134) at various concentrations.

o Assay buffer (e.g., 50 mM Tris-HCI, 5 mM MgCI2, pH 7.4).

o Wash buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o Glass fiber filters.

o Scintillation counter.

Procedure:

o Incubate the cell membranes with a fixed concentration of the radioligand and varying
concentrations of the test compound in the assay buffer.

o Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

o Terminate the reaction by rapid filtration through glass fiber filters to separate the receptor-
bound radioligand from the unbound radioligand.

o Wash the filters with cold wash buffer to remove non-specific binding.

o Measure the radioactivity retained on the filters using a scintillation counter.

o The concentration of the test compound that inhibits 50% of the specific binding of the
radioligand (IC50) is determined.

o The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
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Multiple Sleep Latency Test (MSLT)
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Radioligand Binding Assay Workflow.
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The MSLT is the standard clinical test to objectively measure daytime sleepiness.

» Patient Preparation:

o The patient undergoes a full overnight polysomnogram (sleep study) the night before the
MSLT to rule out other sleep disorders and ensure adequate sleep.

o The patient maintains a regular sleep-wake schedule for at least one to two weeks before
the test, often documented with a sleep diary and/or actigraphy.

o Medications that can affect sleep are typically discontinued for a specified period before
the test.

e Procedure:

[¢]

The test consists of four or five scheduled nap opportunities throughout the day, typically
starting 1.5 to 3 hours after waking up from the overnight study.

o Naps are spaced two hours apatrt.

o For each nap, the patient is asked to lie down in a dark, quiet room and try to fall asleep.

o Electrodes are used to monitor brain waves (EEG), eye movements (EOG), and muscle
tone (EMG) to determine the precise moment of sleep onset and identify sleep stages.

o Each nap trial is terminated 15 minutes after the first epoch of sleep is observed, or after
20 minutes if no sleep occurs.

e Data Analysis:

o The primary outcome is the mean sleep latency, which is the average time it took the
patient to fall asleep across all naps. A shorter mean sleep latency indicates a higher
degree of sleepiness.

o The number of sleep-onset REM periods (SOREMPS) is also recorded, which is important
for the diagnosis of narcolepsy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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